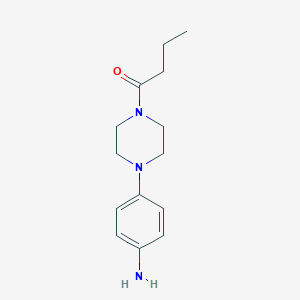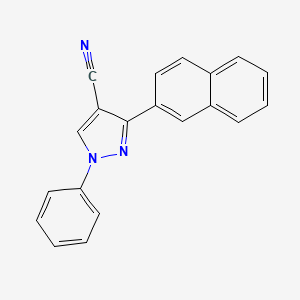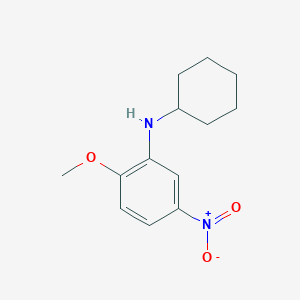![molecular formula C16H25NO B5799128 1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B5799128.png)
1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine, also known as TBPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBPB is a type of pyrrolidine that is used as a selective activator of TRPA1 channels, which are present in sensory neurons.
Aplicaciones Científicas De Investigación
1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine has been used in various scientific research studies due to its potential applications in several fields. It has been shown to activate TRPA1 channels, which are present in sensory neurons and play a crucial role in pain sensation. 1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine has been used to study the role of TRPA1 channels in pain sensation and has shown promising results in the development of novel pain management therapies.
Mecanismo De Acción
1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine activates TRPA1 channels by covalently modifying cysteine residues present in the channel protein. This modification leads to the opening of the channel and the influx of calcium ions, which results in the depolarization of sensory neurons and the transmission of pain signals.
Biochemical and Physiological Effects:
1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine has been shown to induce nociceptive responses in animal models, indicating its potential in pain research. It has also been shown to induce calcium influx in human embryonic kidney cells expressing TRPA1 channels. Additionally, 1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine has been shown to induce itch responses in mice, indicating its potential in the study of pruritus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine has several advantages for lab experiments, including its high selectivity for TRPA1 channels and its ability to induce nociceptive and itch responses in animal models. However, its limitations include its potential toxicity and the need for caution when handling and using the compound.
Direcciones Futuras
There are several future directions for the use of 1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine in scientific research. These include the development of novel pain management therapies, the study of pruritus, and the investigation of TRPA1 channels in other physiological processes. Additionally, the use of 1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine in combination with other compounds may lead to the development of more effective therapies for pain and other conditions.
Métodos De Síntesis
1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine can be synthesized using a multistep process involving the reaction of 4-tert-butylphenol with epichlorohydrin, followed by the reaction of the resulting product with pyrrolidine. The final product is purified using chromatography techniques.
Propiedades
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-16(2,3)14-6-8-15(9-7-14)18-13-12-17-10-4-5-11-17/h6-9H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNWTFCVXGJXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Tert-butylphenoxy)ethyl]pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5799056.png)

![5-[(4-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5799102.png)
![methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5799108.png)


![N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5799130.png)





![5-{[(4-ethoxyphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5799162.png)